2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Catalog No.
S1774619
CAS No.
1219080-77-9
M.F
C28H40NP
M. Wt
421.609
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylanilin...

CAS Number

1219080-77-9

Product Name

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline

Molecular Formula

C28H40NP

Molecular Weight

421.609

InChI

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3

InChI Key

MILNYLCUWRWYBI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6

Application in Catalysis

Field: Chemistry - Catalysis

Summary of Application: Compounds similar to “2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline” are often used in catalysis . They can act as ligands, binding to a central metal atom to form a coordination complex. This complex can then catalyze various chemical reactions .

Methods of Application: The compound is typically mixed with the metal atom under specific conditions to form the coordination complex. The resulting complex is then introduced to the reaction mixture .

Results or Outcomes: The use of these compounds in catalysis can significantly increase the efficiency and selectivity of various chemical reactions .

Application in Drug Discovery

Field: Biochemistry - Drug Discovery

Summary of Application: Similar compounds have been used in drug discovery. Their unique structure allows them to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Results or Outcomes: While the results can vary greatly depending on the specific compound and target, there is potential for the discovery of new therapeutic agents.

Application in Materials Science

Field: Materials Science

Summary of Application: The unique properties of these compounds make them useful in materials science . They can contribute to the development of new materials with desirable properties .

Methods of Application: These compounds can be incorporated into various materials during the synthesis process. The resulting materials can then be tested to determine their properties .

Results or Outcomes: The incorporation of these compounds can lead to materials with improved properties, such as increased strength or thermal stability .

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline is a phosphine derivative characterized by its unique structure, which incorporates bulky adamantyl groups. Its molecular formula is C28H40NP, and it has a molecular weight of approximately 421.6 g/mol. The compound features a phosphino group attached to a dimethylaniline moiety, contributing to its distinctive chemical properties and potential applications in various fields, including catalysis and materials science .

The reactivity of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline is influenced by the presence of the phosphine and amine functional groups. Common reactions include:

  • Phosphine Oxidation: The phosphine can be oxidized to form phosphine oxides, which may alter its catalytic properties.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes, particularly with transition metals, enhancing its utility in catalysis.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions underscore the versatility of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline in synthetic organic chemistry.

The synthesis of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline typically involves several steps:

  • Preparation of Adamantyl Phosphine: This is achieved through the reaction of adamantane derivatives with phosphorus trichloride or phosphorus pentoxide.
  • Formation of the Dimethylaminophenyl Group: The dimethylaminophenyl component can be synthesized via standard amination reactions.
  • Coupling Reaction: The final step involves coupling the adamantyl phosphine with the dimethylaminophenyl group, often facilitated by a palladium catalyst under an inert atmosphere.

These methods highlight the complexity and precision required in synthesizing such specialized compounds .

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline finds applications in various domains:

  • Catalysis: Its ability to coordinate with metals makes it useful as a ligand in catalyzing organic transformations.
  • Material Science: The unique structural properties may lead to applications in developing advanced materials.
  • Pharmaceutical Development: Potential uses in drug design due to its biological activity.

These applications reflect its significance in both industrial and research settings.

Interaction studies involving 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline primarily focus on its behavior as a ligand. Research indicates that:

  • It can form stable complexes with various transition metals, enhancing catalytic activity in reactions such as cross-coupling.
  • Its bulky adamantyl groups provide steric hindrance, influencing the selectivity and efficiency of metal-catalyzed processes.

Further investigations into these interactions could provide insights into optimizing its use in catalysis .

Several compounds share structural similarities with 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
Di(1-adamantyl)-2-dimethylaminophenylphosphineContains two adamantyl groupsHigh steric bulk enhances catalytic properties
Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphineFeatures tricyclic adamantane derivativesDifferent steric environment affecting reactivity
TriarylphosphinesComposed of aryl groups instead of adamantylGenerally more versatile but less sterically hindered

The uniqueness of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline lies in its combination of bulky adamantyl groups and amine functionality, which may provide distinct advantages in specific catalytic applications compared to other phosphines .

XLogP3

7

Dates

Modify: 2023-08-15

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